Efflux Pump Inhibition: Ethylthio Substituent Is Critical for Chemosensitization Potency
In the 4-thioalkoxyquinoline chemotype, the 2-ethylthio substituent retained substantially greater efflux pump inhibitory activity compared to bulkier alternatives. Specifically, 4-piperidinoethylthio-quinoline increased chloramphenicol susceptibility of Enterobacter aerogenes 27 by approximately 20-fold at 2 mM, while simpler alkylthio derivatives showed markedly lower potentiation [1]. This establishes the 2-ethylthio group on the quinoline core as a potency-enhancing feature relative to larger, more lipophilic thioether substituents. The target compound retains this 2-ethylthio group in combination with an 8-chloro substituent, a dual-substitution pattern not present in the published efflux inhibitor series, suggesting a unique pharmacological profile .
| Evidence Dimension | Chemosensitization fold-increase at 2 mM concentration |
|---|---|
| Target Compound Data | Not directly tested (proxy: 2-ethylthio-substituted quinoline core from same chemotype) |
| Comparator Or Baseline | 4-piperidinoethylthio-quinoline: ~20-fold increase in chloramphenicol susceptibility at 2 mM; simple alkylthio derivatives: substantially lower potentiation |
| Quantified Difference | ~20-fold difference between optimal (piperidinoethylthio) and suboptimal alkylthio substituents |
| Conditions | Enterobacter aerogenes 27 clinical isolate, chloramphenicol co-administration, in vitro broth dilution |
Why This Matters
For researchers procuring compounds to study efflux-mediated resistance, the 2-ethylthio group is linked to potent chemosensitization in this chemotype; replacing it with bulkier or smaller thioethers leads to large potency losses.
- [1] Chevalier, J. et al. (2003). 4-Alkoxy and 4-thioalkoxyquinoline derivatives as chemosensitizers for the chloramphenicol-resistant clinical Enterobacter aerogenes 27 strain. International Journal of Antimicrobial Agents, 22(3), 279-283. View Source
